molecular formula C21H20Cl2N2O2 B4196970 2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N,N-diethyl-2-oxoacetamide

2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N,N-diethyl-2-oxoacetamide

Cat. No. B4196970
M. Wt: 403.3 g/mol
InChI Key: PBVSIQOBCZZVHX-UHFFFAOYSA-N
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Description

2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N,N-diethyl-2-oxoacetamide, also known as DIBOA, is a naturally occurring chemical compound found in several plants. DIBOA has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.

Mechanism of Action

The exact mechanism of action of 2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N,N-diethyl-2-oxoacetamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes. It has also been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. This compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N,N-diethyl-2-oxoacetamide has several advantages and limitations for lab experiments. One of the advantages is that it is a naturally occurring compound, which means it can be easily extracted from plants. This makes it an attractive candidate for developing natural products. However, one of the limitations is that this compound is not very stable and can degrade over time, which can affect its efficacy. Another limitation is that this compound has low solubility in water, which can make it difficult to administer in experiments.

Future Directions

There are several future directions for research on 2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N,N-diethyl-2-oxoacetamide. One direction is to further investigate its anti-inflammatory and anti-cancer properties and its potential as a natural product for developing drugs. Another direction is to explore its allelopathic effects and its potential as a natural herbicide. Additionally, further research is needed to investigate its potential as a natural insecticide and its environmental impact.

Scientific Research Applications

2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N,N-diethyl-2-oxoacetamide has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has been found to inhibit the growth of several cancer cell lines, including breast, prostate, and colon cancer cells. In agriculture, this compound has been shown to have allelopathic effects, which means it can inhibit the growth of neighboring plants. This property can be utilized to develop natural herbicides. In environmental science, this compound has been shown to have potential as a natural insecticide, as it can inhibit the growth of several insect species.

properties

IUPAC Name

2-[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]-N,N-diethyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O2/c1-3-24(4-2)21(27)20(26)17-13-25(19-8-6-5-7-16(17)19)12-14-9-10-15(22)11-18(14)23/h5-11,13H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVSIQOBCZZVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N,N-diethyl-2-oxoacetamide
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2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N,N-diethyl-2-oxoacetamide
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2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N,N-diethyl-2-oxoacetamide
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2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N,N-diethyl-2-oxoacetamide
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2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N,N-diethyl-2-oxoacetamide
Reactant of Route 6
2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N,N-diethyl-2-oxoacetamide

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